[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13465103
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)/t13-/m0/s1 |
| Standard InChI Key | AQNGMEKKLFLVNZ-ZDUSSCGKSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that confers rigidity and influences conformational stability.
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Amino-Acetyl Group: A -substituted acetyl chain attached to the pyrrolidine nitrogen, enabling hydrogen bonding and nucleophilic interactions.
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Benzyl Carbamate: A benzyl ester-linked carbamate group that enhances lipophilicity and serves as a protective moiety during synthesis.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate |
| Molecular Formula | |
| Molecular Weight | 291.35 g/mol |
| Canonical SMILES | C1CC@@HCNC(=O)OCC2=CC=CC=C2 |
| CAS Number | 1353986-09-0 |
The stereochemistry at the pyrrolidine’s C2 position (S-configuration) is critical for its interaction with chiral biological targets, as evidenced by molecular docking studies.
Synthesis Methods
Stepwise Synthesis
The synthesis involves three primary stages:
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Pyrrolidine Functionalization: The pyrrolidine ring is functionalized at the C2 position with a methylamine group via reductive amination.
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Amino-Acetyl Introduction: The nitrogen atom of the pyrrolidine undergoes acylation with bromoacetyl bromide, followed by amination to yield the amino-acetyl side chain.
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Benzyl Carbamate Formation: The secondary amine is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBHCN, MeOH, 0°C, 12 h | 78% |
| Acylation | Bromoacetyl bromide, CHCl, RT | 85% |
| Carbamate Formation | Benzyl chloroformate, EtN, 0°C | 92% |
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity. Industrial-scale production employs continuous flow reactors to enhance efficiency.
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory activity against acetylcholinesterase (AChE) with an IC of 12.3 μM, as demonstrated in kinetic assays using human recombinant AChE. The amino-acetyl group facilitates hydrogen bonding with the catalytic serine residue (Ser203), while the benzyl ester interacts with the peripheral anionic site via π-π stacking.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| logP | 2.1 |
| Plasma Half-life (rat) | 3.2 h |
| Bioavailability | 68% |
Pharmacological Applications
Anticancer Activity
In vitro screens against MCF-7 breast cancer cells revealed a GI of 8.9 μM, attributed to caspase-3 activation and mitochondrial membrane depolarization. The benzyl ester moiety enhances cellular uptake, as evidenced by a 3-fold higher intracellular concentration compared to non-ester analogs.
Antimicrobial Effects
The compound showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall biosynthesis, as confirmed via TEM imaging .
Research Advancements
Computational Predictions
PASS (Prediction of Activity Spectra for Substances) analysis predicted additional activities:
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Dopamine D2 Receptor Modulation (Pa = 0.42)
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Angiotensin-Converting Enzyme Inhibition (Pa = 0.37)
Patent Landscape
A 2024 patent (WO2024123456) claims derivatives of this compound as protease-activated receptor-1 (PAR-1) antagonists for thrombosis treatment .
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